2-Chloro-3,8-dimethylquinoline
Overview
Description
2-Chloro-3,8-dimethylquinoline (2-Cl-3,8-DMQ) is an aromatic heterocyclic compound that is used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological effects.
Scientific Research Applications
Improved Synthesis and Biological Evaluation : Advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have contributed to improved synthesis methods, biological evaluation, and diverse synthetic applications, expanding the potential uses of compounds like 2-Chloro-3,8-dimethylquinoline (Hamama et al., 2018).
Chemosensor Development : Certain derivatives, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been identified as selective chemosensors for Cd2+, offering potential applications in measuring cadmium concentrations in various mediums, including waste effluent streams and food products (Prodi et al., 2001).
Potential in Disease Treatment : Substituted 8-hydroxyquinolines have shown potential as ionophores in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's by affecting the coordination environment of metal ions like Cu(II) (Summers et al., 2020).
Antimycobacterial Activity and Photosynthesis Inhibition : Certain quinazoline-4-thiones derived from chloro-substituted quinoline have demonstrated higher antimycobacterial activity than standard treatments and possess properties inhibiting photosynthesis (Kubicová et al., 2003).
Synthesis of Novel Compounds : The compound's derivatives are continuously being synthesized for various applications, including dyeing and printing processes due to their unique spectral properties and structures (Mirsadeghi et al., 2022).
Neurodegenerative Diseases : Various studies indicate the potential of quinoline derivatives, such as Clioquinol and PBT2, in treating neurodegenerative diseases like Alzheimer's disease, although some, like Clioquinol, require further research due to associated neurotoxicity (Mao & Schimmer, 2008).
properties
IUPAC Name |
2-chloro-3,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHPPOUFJQHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577117 | |
Record name | 2-Chloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,8-dimethylquinoline | |
CAS RN |
108097-04-7 | |
Record name | 2-Chloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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